molecular formula C26H20ClN5O B11327968 (2E)-3-(4-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide

Cat. No.: B11327968
M. Wt: 453.9 g/mol
InChI Key: WBQPQHBWLNJSFR-DTQAZKPQSA-N
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Description

(2E)-3-(4-CHLOROPHENYL)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a diphenyl group, and a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-CHLOROPHENYL)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the chlorophenyl group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the triazolopyrimidine core.

    Attachment of the diphenyl group: This step involves the coupling of diphenyl groups to the triazolopyrimidine core, often using palladium-catalyzed cross-coupling reactions.

    Formation of the prop-2-enamide moiety: The final step involves the formation of the prop-2-enamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-CHLOROPHENYL)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

    Coupling Reactions: The diphenyl groups can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

(2E)-3-(4-CHLOROPHENYL)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-CHLOROPHENYL)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-BROMOPHENYL)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE
  • (2E)-3-(4-FLUOROPHENYL)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-3-(4-CHLOROPHENYL)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}PROP-2-ENAMIDE lies in its specific structural features, such as the presence of a chlorophenyl group and a triazolopyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H20ClN5O

Molecular Weight

453.9 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide

InChI

InChI=1S/C26H20ClN5O/c27-21-14-11-18(12-15-21)13-16-24(33)29-25-30-26-28-22(19-7-3-1-4-8-19)17-23(32(26)31-25)20-9-5-2-6-10-20/h1-17,23H,(H2,28,29,30,31,33)/b16-13+

InChI Key

WBQPQHBWLNJSFR-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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